3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione

Catalog No.
S3299657
CAS No.
6118-51-0
M.F
C8H6O4
M. Wt
166.132
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-di...

CAS Number

6118-51-0

Product Name

3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione

IUPAC Name

(2R,6S)-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Molecular Formula

C8H6O4

Molecular Weight

166.132

InChI

InChI=1S/C8H6O4/c9-7-5-3-1-2-4(11-3)6(5)8(10)12-7/h1-6H/t3?,4?,5-,6+

InChI Key

QQYNRBAAQFZCLF-OIMVXCEXSA-N

SMILES

C1=CC2C3C(C1O2)C(=O)OC3=O

Solubility

not available

    Synthesis of Furan-protected Maleic Anhydride (Fp-MAn)

    Pharmaceutical Research

      Application: This compound is used in pharmaceutical research.

      Method of Application: The specific methods of application can vary widely depending on the particular research being performed.

      Results: The outcomes of the research would depend on the specific reaction being performed.

Molecular Structure Analysis

The key feature of 3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione is the presence of two fused rings: a five-membered furan ring and a six-membered anhydride ring connected by an epoxy bridge. The "epoxy" designation refers to the oxygen bridge between two carbon atoms (C-4 and C-7) within the molecule []. The "a" prefix in the name indicates a specific stereochemistry, but detailed information on the spatial arrangement is not readily available.


Chemical Reactions Analysis

  • Ring-opening reactions: The anhydride ring is susceptible to nucleophilic attack by water or alcohols, leading to the formation of corresponding carboxylic acids.
  • Polymerization: The anhydride functionality can participate in condensation reactions with diamines or diols, potentially leading to the formation of polyesters or polyamides.

XLogP3

-0.5

General Manufacturing Information

4,7-Epoxyisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-: INACTIVE

Dates

Modify: 2023-08-19

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